MCHR1 Antagonist 2 Demonstrates Moderate MCHR1 Binding Affinity Compared to High-Affinity Clinical Candidates
MCHr1 antagonist 2 binds to the MCHR1 receptor with an IC50 of 65 nM [1]. This places it in a moderate potency range compared to other well-characterized MCHR1 antagonists. For instance, the clinical candidate AMG 076 (compound 11), which was derived from the same chemical series as MCHr1 antagonist 2, exhibits a significantly higher binding affinity with an IC50 of 0.6 nM . This ~108-fold difference in potency highlights MCHr1 antagonist 2's role as an early lead compound, useful for target engagement studies but not as a high-potency probe for in vivo efficacy models where a more potent antagonist like AMG 076 would be preferred.
| Evidence Dimension | MCHR1 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 65 nM |
| Comparator Or Baseline | AMG 076 (Compound 11) = 0.6 nM |
| Quantified Difference | AMG 076 is 108-fold more potent |
| Conditions | In vitro MCHR1 binding assay (specific assay conditions not detailed in abstract, but both values are from peer-reviewed publications) |
Why This Matters
This potency differential guides selection: use MCHr1 antagonist 2 for early-stage binding assays or as a comparator for novel compounds, but select AMG 076 for in vivo efficacy studies requiring high target engagement.
- [1] Mihalic, J. T.; Fan, P.; Chen, X.; Chen, X.; Fu, Y.; Motani, A.; Liang, L.; Lindstrom, M.; Tang, L.; Chen, J.-L.; Jaen, J.; Dai, K.; Li, L. Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition. Bioorg. Med. Chem. Lett. 2012, 22 (11), 3781-3785. View Source
